4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Catalog No.
S2741842
CAS No.
84404-09-1
M.F
C14H10Cl2O3
M. Wt
297.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

CAS Number

84404-09-1

Product Name

4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]benzoic acid

Molecular Formula

C14H10Cl2O3

Molecular Weight

297.13

InChI

InChI=1S/C14H10Cl2O3/c15-11-4-1-10(13(16)7-11)8-19-12-5-2-9(3-6-12)14(17)18/h1-7H,8H2,(H,17,18)

InChI Key

OPMMDDYNUAUCBU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl

solubility

not available

4-[(2,4-Dichlorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C₁₄H₁₀Cl₂O₃. This compound features a benzoic acid core substituted with a 2,4-dichlorobenzyl ether group at the para position. Its structure consists of a benzene ring bonded to a carboxylic acid group and an ether functional group, providing it with unique chemical properties. The presence of chlorine atoms enhances its biological activity and potential applications in various fields, particularly in medicinal chemistry.

The chemical behavior of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid can be characterized by several typical reactions involving both the carboxylic acid and ether functionalities:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which can be further utilized in synthetic pathways.
  • Nucleophilic Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace chlorine atoms.
  • Reduction: The carboxylic acid group can be reduced to form primary alcohols, expanding its utility in organic synthesis.

Research indicates that 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and its role in inhibiting certain biological pathways associated with cancer progression. The dichlorobenzyl moiety contributes to its lipophilicity, enhancing its ability to penetrate biological membranes and interact with cellular targets.

Synthesis of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid typically involves the following steps:

  • Formation of the Ether: The reaction between 2,4-dichlorobenzyl alcohol and a suitable benzoate reagent (like benzoic acid or its derivatives) in the presence of an acid catalyst leads to the formation of the ether bond.
  • Carboxylation: If not directly synthesized from benzoic acid, additional steps may involve introducing the carboxylic acid group through carbonylation processes or oxidation methods.

These methods often require careful control of reaction conditions to ensure high yields and purity.

4-[(2,4-Dichlorobenzyl)oxy]benzoic acid has several applications:

  • Medicinal Chemistry: Its anti-inflammatory and potential anticancer properties make it a candidate for drug development.
  • Research: Used in proteomics and biochemical studies due to its ability to interact with specific proteins and enzymes.
  • Agriculture: Potential applications as a pesticide or herbicide due to its biological activity against certain pests.

Interaction studies involving 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins.
  • In Vitro Assays: To evaluate its efficacy against cell lines or specific pathogens.
  • Pharmacokinetics Studies: To understand absorption, distribution, metabolism, and excretion profiles in biological systems.

Such studies are crucial for elucidating its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid. Here are a few noteworthy examples:

Compound NameStructure CharacteristicsUnique Features
3-[(2,4-Dichlorobenzyl)oxy]benzoic acidSimilar ether functionality but different positionPotentially different biological activity profile
4-[(2-Fluorobenzyl)oxy]benzoic acidContains fluorine instead of chlorineMay exhibit different pharmacological properties
4-[(Benzyl)oxy]benzoic acidLacks chlorine substituentsGenerally less potent in biological applications

The uniqueness of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid lies in its specific substitution pattern which influences both its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

4.4

Dates

Last modified: 08-16-2023

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